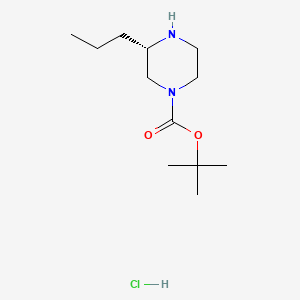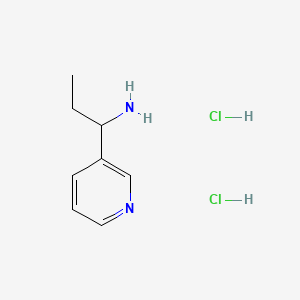
1-(3-Pyridyl)-1-propylamine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyridyl)-1-propylamine Dihydrochloride, also known as PPA, is a synthetic organic compound with a wide range of applications in scientific research and lab experiments. It is a white, crystalline solid that is soluble in many organic solvents and is relatively stable in air. PPA is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug in some pharmaceuticals. It has also been used in the production of various polymers and as a food additive.
Applications De Recherche Scientifique
1. Synthesis, Structures, and Photoluminescence Properties of Metal (II) Coordination Polymers
- Summary of the Application: This research involves the synthesis of three metal (II) coordination polymers using a flexible tripodal ligand N, N ′, N ″-tris (3-pyridyl)-1,3,5-benzenetricarboxamide and 2,6-pyridinedicarboxylic acid . These polymers have potential applications due to their interesting properties.
- Methods of Application/Experimental Procedures: The metal (II) complexes were hydrothermally synthesized and structurally characterized by physico-chemical and spectroscopic methods and single-crystal diffraction .
- Results/Outcomes: The thermal stabilities of the synthesized compounds and the luminescent properties of one of them in the solid state were investigated .
2. 4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate
- Summary of the Application: This compound is used in various chemical reactions and syntheses. It’s a light yellow to brown solid with a molecular weight of 261.15 .
3. 3-(3-Pyridyl)-D-alanine dihydrochloride
- Summary of the Application: This compound is likely used in biochemical research, although specific applications are not provided .
4. 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride
- Summary of the Application: This compound is likely used in biochemical research, although specific applications are not provided .
5. Boc-3-(3-pyridyl)-Ala-OH
- Summary of the Application: This compound is used in various chemical reactions and syntheses. It’s a white to off-white solid with a molecular weight of 266.29 .
6. Fmoc-β-(3-pyridyl)-D-Ala-OH
Propriétés
IUPAC Name |
1-pyridin-3-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-4-3-5-10-6-7;;/h3-6,8H,2,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJPYQUTLRCJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridyl)-1-propylamine Dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)
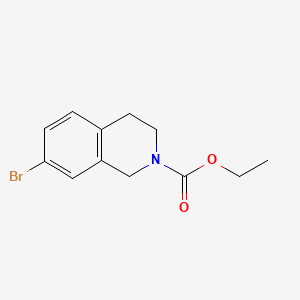
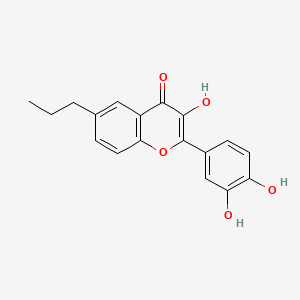
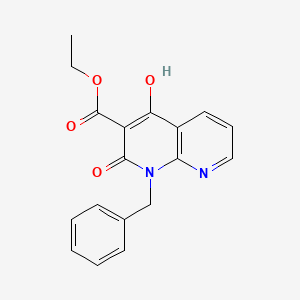
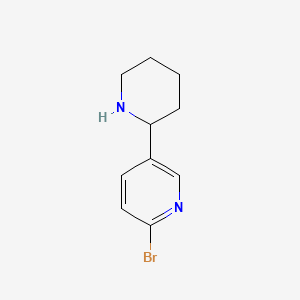
![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)
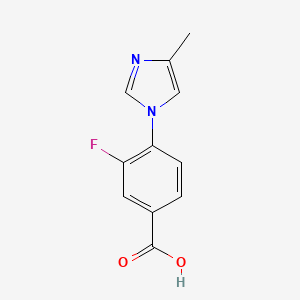
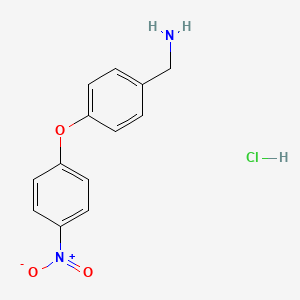
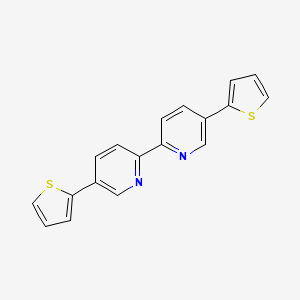
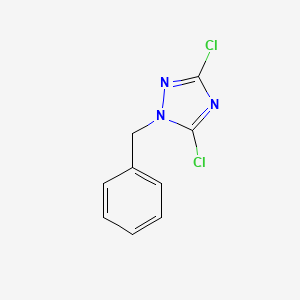
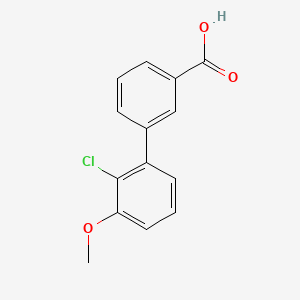

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
